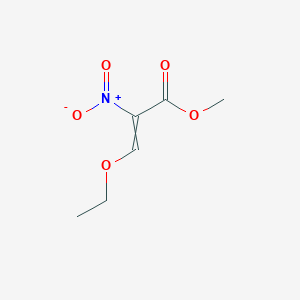
Methyl 3-ethoxy-2-nitroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethoxy-2-nitroprop-2-enoate is an organic compound with the molecular formula C6H9NO5 It is characterized by the presence of an ethoxy group, a nitro group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-ethoxy-2-nitroprop-2-enoate can be synthesized through a multi-step process involving the nitration of an appropriate precursor followed by esterification. One common method involves the nitration of ethyl acetoacetate to form the nitro derivative, which is then esterified with methanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-ethoxy-2-nitroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethoxy-2-nitroprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-ethoxy-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-nitroprop-2-enoate
- Ethyl 3-ethoxy-2-nitroprop-2-enoate
- Methyl 3-ethoxy-2-nitrobut-2-enoate
Comparison: Methyl 3-ethoxy-2-nitroprop-2-enoate is unique due to the presence of both an ethoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H9NO5 |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
methyl 3-ethoxy-2-nitroprop-2-enoate |
InChI |
InChI=1S/C6H9NO5/c1-3-12-4-5(7(9)10)6(8)11-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
CLVDISHFCPMLTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid](/img/structure/B12433858.png)
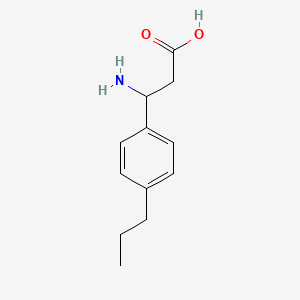
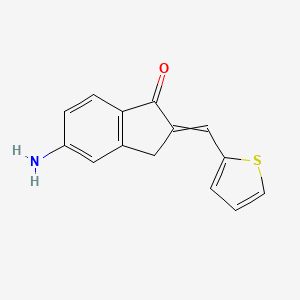

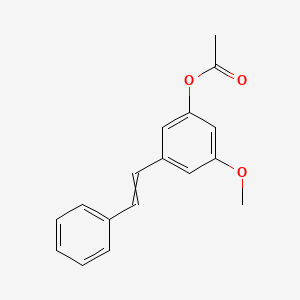
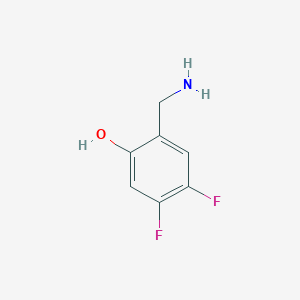
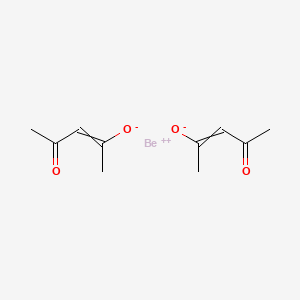
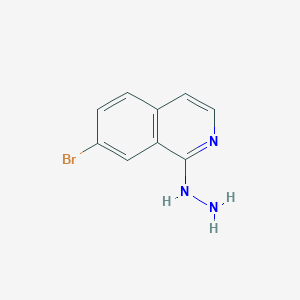
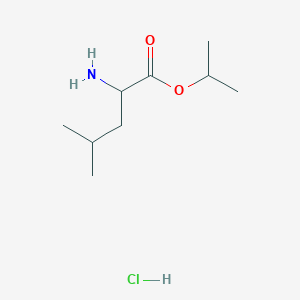
![{1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid](/img/structure/B12433918.png)
![[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine](/img/structure/B12433920.png)
![1-[1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12433925.png)

![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)
